N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896340-55-9
VCID: VC6445517
InChI: InChI=1S/C18H18N4O3S/c1-3-25-14-8-6-13(7-9-14)19-15(23)11-26-17-20-16-12(2)5-4-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.43

N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

CAS No.: 896340-55-9

Cat. No.: VC6445517

Molecular Formula: C18H18N4O3S

Molecular Weight: 370.43

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide - 896340-55-9

Specification

CAS No. 896340-55-9
Molecular Formula C18H18N4O3S
Molecular Weight 370.43
IUPAC Name N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H18N4O3S/c1-3-25-14-8-6-13(7-9-14)19-15(23)11-26-17-20-16-12(2)5-4-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
Standard InChI Key OSBJCCOWOODLJO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C

Introduction

Structural Features:

  • Core Framework: Pyrido[1,2-a] triazine is a fused heterocyclic system known for its stability and potential biological activity.

  • Substituents:

    • N-(4-Ethoxyphenyl): A phenyl group with an ethoxy (-OCH₂CH₃) substitution at the para position.

    • Acetamide Group: Contains a sulfanyl linkage to the triazine core.

Synthesis

The synthesis of such compounds typically involves:

  • Step 1: Formation of the pyrido[1,2-a] triazine core through cyclization reactions.

  • Step 2: Functionalization of the core with sulfanyl and acetamide groups.

  • Step 3: Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions.

Reaction conditions would likely involve:

  • Solvents like ethanol or acetonitrile.

  • Catalysts such as potassium carbonate or other bases.

  • Purification through recrystallization or chromatography.

Characterization Techniques

To confirm the structure and purity of this compound:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups (e.g., amide bonds).

  • X-ray Crystallography:

    • For precise structural determination if crystals are available.

Biological Activity:

Compounds with similar structures are often evaluated for:

  • Enzyme Inhibition: Potential inhibitors of kinases or oxidoreductases.

  • Antimicrobial Properties: Activity against bacterial or fungal pathogens.

  • Anticancer Activity: Cytotoxicity against cancer cell lines.

Computational Studies:

Molecular docking and dynamics simulations could predict interactions with biological targets like proteins or DNA.

Data Table Example

ParameterValue/Description
Molecular FormulaCxHyNzOwS
Molecular WeightCalculated based on structure
Melting PointExperimentally determined
SolubilitySoluble in organic solvents
Biological ActivityTo be tested
Synthesis YieldDependent on reaction conditions

If you have access to experimental data or specific references about this compound, I can further refine this discussion. Let me know if you'd like assistance with any particular aspect!

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